molecular formula C11H18ClNO B3013266 (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 2227795-14-2

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride

Cat. No.: B3013266
CAS No.: 2227795-14-2
M. Wt: 215.72
InChI Key: YEIPAWWJQRNODI-KCJUWKMLSA-N
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Description

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound that features prominently in the family of tropane alkaloids.

Mechanism of Action

Target of Action

The primary target of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various targets, including neurotransmitter receptors in the nervous system.

Mode of Action

Compounds with similar structures, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The molecular and cellular effects of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .

Chemical Reactions Analysis

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-10(2)8-4-5-11(10,3)7-13(6-8)9(12)14/h8H,4-7H2,1-3H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIPAWWJQRNODI-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CN(C2)C(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CN(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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